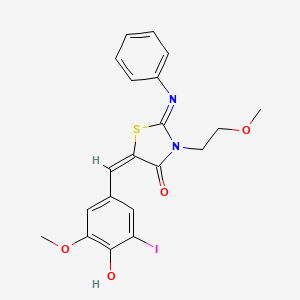![molecular formula C23H16N4O3 B10891836 4-[6-oxo-3-phenyl-4-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10891836.png)
4-[6-oxo-3-phenyl-4-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the condensation of a pyridine derivative with a phenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are known for their pharmacological properties and are used in various therapeutic applications.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry and organic synthesis.
Uniqueness
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID is unique due to its specific combination of functional groups and heterocyclic cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H16N4O3 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
4-(6-oxo-3-phenyl-4-pyridin-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C23H16N4O3/c28-22-20-18(19(25-26-20)14-6-2-1-3-7-14)21(17-8-4-5-13-24-17)27(22)16-11-9-15(10-12-16)23(29)30/h1-13,21H,(H,25,26)(H,29,30) |
InChIキー |
XBJRLQVACSHZRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


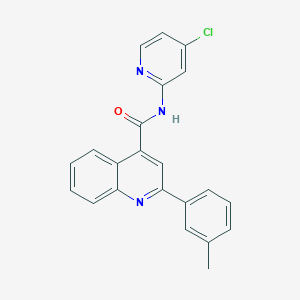
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10891760.png)
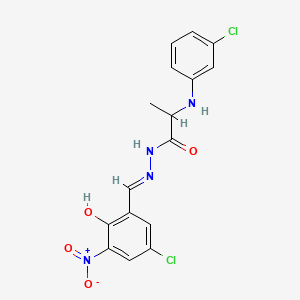
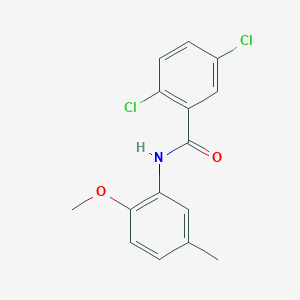

![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![(6Z)-6-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10891797.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)
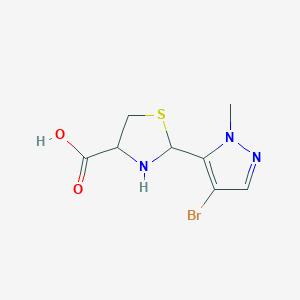
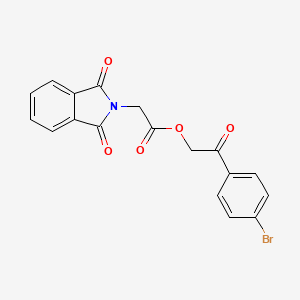
![3-bromo-7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10891817.png)
![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891823.png)
